5,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a member of the chromene family, characterized by its fused benzopyran ring system.
- Its chemical formula is C15H13N3O3S2, and its molecular weight is approximately 347.4 g/mol .
- The compound’s structure includes a thiadiazole ring, a methylsulfanyl group, and a chromene core.
Preparation Methods
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve peracids, while reduction could use hydrides.
Major Products: Detailed studies are scarce, but the compound’s reactivity likely leads to diverse products.
Scientific Research Applications
Chemistry: Its unique structure makes it interesting for synthetic chemists exploring new reactions.
Medicine: Investigate its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Limited data, but its chromene scaffold could inspire novel materials.
Mechanism of Action
Targets: Unknown, but further research could identify molecular targets.
Pathways: Investigate how it interacts with cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Explore related chromenes, thiadiazoles, and sulfanyl-containing heterocycles.
Uniqueness: Highlight its distinct features compared to structurally similar compounds.
Remember that this compound’s potential lies in its unexplored territory. Further research could unveil exciting applications and mechanisms! .
Properties
Molecular Formula |
C15H13N3O3S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5,7-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-7-4-8(2)12-9(19)6-11(21-10(12)5-7)13(20)16-14-17-18-15(22-3)23-14/h4-6H,1-3H3,(H,16,17,20) |
InChI Key |
RAKUZJWTIWDBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.